molecular formula C8H8O4S B2531669 Dimethylthiophene-3,4-dicarboxylic acid CAS No. 99595-92-3

Dimethylthiophene-3,4-dicarboxylic acid

Cat. No.: B2531669
CAS No.: 99595-92-3
M. Wt: 200.21
InChI Key: HDMKLCYWTZAXEN-UHFFFAOYSA-N
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Description

Dimethylthiophene-3,4-dicarboxylic acid is a chemical compound with the molecular formula C₈H₈O₄S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethylthiophene-3,4-dicarboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the condensation reaction, such as the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Dimethylthiophene-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other electrophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated thiophene derivatives

Mechanism of Action

The mechanism of action of dimethylthiophene-3,4-dicarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, these compounds may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

  • Thiophene-2,5-dicarboxylic acid
  • Thiophene-3,4-dicarboxylic acid
  • Dimethylthiophene-2,5-dicarboxylic acid

Comparison: Dimethylthiophene-3,4-dicarboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and physical properties. Compared to thiophene-2,5-dicarboxylic acid, the 3,4-substitution may result in different electronic properties, making it more suitable for certain applications in organic electronics .

Properties

IUPAC Name

2,5-dimethylthiophene-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMKLCYWTZAXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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